4-Isopropoxy-3-methoxybenzoyl chloride

Description

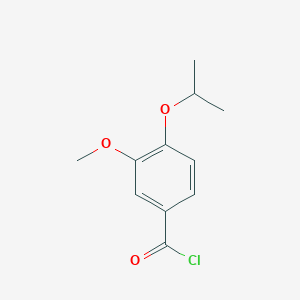

4-Isopropoxy-3-methoxybenzoyl chloride is an aromatic acyl chloride derivative characterized by a benzoyl chloride core substituted with isopropoxy (–OCH(CH₃)₂) and methoxy (–OCH₃) groups at the 4- and 3-positions, respectively. This compound is primarily utilized in organic synthesis as a reactive intermediate for introducing the 4-isopropoxy-3-methoxybenzoyl moiety into target molecules, such as pharmaceuticals, agrochemicals, or polymers. Its structure confers unique electronic and steric properties due to the electron-donating methoxy group and the bulkier isopropoxy substituent, which influence its reactivity in nucleophilic acyl substitution reactions .

Properties

IUPAC Name |

3-methoxy-4-propan-2-yloxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-7(2)15-9-5-4-8(11(12)13)6-10(9)14-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHZNLYHOIKLTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601257735 | |

| Record name | 3-Methoxy-4-(1-methylethoxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601257735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3535-39-5 | |

| Record name | 3-Methoxy-4-(1-methylethoxy)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3535-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-4-(1-methylethoxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601257735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Isopropoxy-3-methoxybenzoyl chloride (CAS No. 3535-39-5) is an organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.

Chemical Structure and Synthesis

This compound is characterized by the presence of an isopropoxy group and a methoxy group attached to a benzoyl chloride moiety. The molecular formula is C12H13ClO3, and its synthesis typically involves the acylation of 4-isopropoxy-3-methoxybenzoic acid with thionyl chloride or oxalyl chloride, facilitating the formation of the corresponding acyl chloride.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in disease pathways. For instance, compounds with similar structural motifs have shown efficacy in inhibiting tubulin polymerization, which is critical in cancer therapy .

Antimicrobial Properties

Research indicates that derivatives of benzoyl chlorides exhibit antimicrobial properties. In vitro studies have demonstrated that related compounds possess significant activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds often range between 6.25 μM to 100 μM depending on the specific bacterial target .

Study 1: Anticancer Activity

A study evaluated the anticancer properties of 4-substituted methoxybenzoyl derivatives, including those structurally related to this compound. The results indicated that these compounds effectively bind to the colchicine site on tubulin, inhibiting polymerization and leading to cell cycle arrest in cancer cells .

| Compound | IC50 (µM) | Target |

|---|---|---|

| SMART-H | 15 | Tubulin |

| SMART-F | 12 | Tubulin |

| SMART-OH | 20 | Tubulin |

Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial efficacy of synthetic derivatives resembling this compound. The study reported MIC values for several pathogens, showcasing its potential as a broad-spectrum antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 25 |

| Staphylococcus aureus | 50 |

| Klebsiella pneumoniae | 100 |

Scientific Research Applications

Pharmaceutical Applications

4-Isopropoxy-3-methoxybenzoyl chloride serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its applications include:

- Drug Development : It is utilized in the synthesis of drugs targeting bacterial infections and other diseases. The compound's reactive benzoyl chloride functional group allows for the formation of various derivatives that can exhibit biological activity.

- Antiparasitic Research : Studies have demonstrated its potential in developing compounds that combat parasitic infections. For instance, research involving this compound has shown promising results against Leishmania parasites, with significant reductions in parasite burden observed in treated models compared to controls .

- Cancer Research : The compound has been explored for its role in synthesizing inhibitors targeting specific cancer pathways. Its derivatives have been tested for efficacy against tumor growth, showcasing its potential as an anticancer agent .

Organic Synthesis

In organic chemistry, this compound is valued for its versatility:

- Reactivity : The presence of both isopropoxy and methoxy groups enhances the compound's reactivity, allowing it to participate in various nucleophilic substitution reactions. This property is exploited to create complex organic molecules.

- Synthesis of Heterocycles : It can be used as a precursor in the synthesis of heterocyclic compounds via radical reactions, which are essential in developing new materials and pharmaceuticals .

Case Studies and Research Findings

Numerous studies have been conducted to explore the biological activities and synthetic applications of this compound:

- Antiparasitic Efficacy : In vitro studies demonstrated that derivatives synthesized from this compound significantly reduced parasite growth in infected models, indicating its potential as a lead compound for antiparasitic drug development .

- Cell Viability Assays : Research involving cytotoxicity assays has shown that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of 4-isopropoxy-3-methoxybenzoyl chloride can be contextualized by comparing it to structurally analogous compounds:

Key Differences and Trends

Reactivity :

- The acyl chloride group in this compound renders it significantly more reactive toward nucleophiles compared to the aldehyde group in 4-butoxy-3-chloro-5-methoxybenzaldehyde . Hydrolysis of the acyl chloride generates a carboxylic acid, whereas the aldehyde oxidizes to a carboxylic acid under strong conditions.

- The electron-donating methoxy group at the 3-position in the target compound may slightly deactivate the aromatic ring toward electrophilic substitution compared to the electron-withdrawing chloro substituent in the butoxy analog .

The chloro substituent in 4-butoxy-3-chloro-5-methoxybenzaldehyde enhances electrophilic substitution reactivity at the ortho and para positions, whereas methoxy groups direct substitution to the meta position .

Applications :

- While this compound is tailored for acylation reactions, 3-methoxy-4-(methoxycarbonyl)phenylboronic acid serves in cross-coupling reactions to form biaryl structures, a critical step in drug synthesis .

Research Findings and Data Gaps

- Synthetic Utility : Studies highlight the efficiency of this compound in synthesizing amide derivatives under mild conditions (e.g., room temperature, dichloromethane solvent).

- Thermal Stability : Differential scanning calorimetry (DSC) data for analogs like 4-butoxy-3-chloro-5-methoxybenzaldehyde suggest decomposition temperatures above 150°C, implying similar thermal stability for the target compound .

- Solubility: The isopropoxy group enhances lipophilicity compared to shorter alkoxy chains, improving solubility in non-polar solvents like toluene or dichloromethane.

Preparation Methods

General Synthetic Strategy

The preparation of 4-isopropoxy-3-methoxybenzoyl chloride typically follows a two-step approach:

- Synthesis of 4-isopropoxy-3-methoxybenzoic acid or related aldehyde derivatives

- Conversion of the carboxylic acid to the benzoyl chloride via chlorination

Preparation of 4-Isopropoxy-3-methoxybenzoic Acid Precursors

While direct literature on 4-isopropoxy-3-methoxybenzoic acid is limited, analogous preparation methods for related compounds provide insight:

Alkylation of 4-hydroxy-3-methoxybenzoic acid or aldehyde: The isopropoxy group is introduced by reacting 4-hydroxy-3-methoxybenzaldehyde with isopropyl bromide in the presence of a base such as potassium carbonate, typically in solvents like acetone or dimethylformamide (DMF) under reflux conditions. This alkylation step yields 4-isopropoxy-3-methoxybenzaldehyde, a key intermediate.

Oxidation of aldehyde to acid: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide, enabling subsequent chlorination to the acid chloride.

Conversion to this compound

The critical step is the transformation of the carboxylic acid into the acid chloride. The standard and most widely used method involves chlorination with thionyl chloride (SOCl2):

-

- Reagents: Thionyl chloride (SOCl2), catalytic amount of dimethylformamide (DMF) often added to accelerate the reaction.

- Temperature: Reflux temperature (~70-80 °C).

- Reaction Time: Several hours (commonly 3-5 hours).

- Atmosphere: Inert or nitrogen atmosphere to avoid moisture.

Reaction Equation:

$$

\text{4-Isopropoxy-3-methoxybenzoic acid} + \text{SOCl}2 \rightarrow \text{this compound} + \text{SO}2 + \text{HCl}

$$Workup: Removal of excess thionyl chloride and byproducts by vacuum distillation or steam stripping, followed by purification via distillation or recrystallization.

Industrial Scale Preparation

Industrial production optimizes the above laboratory methods for scale, focusing on:

- Continuous flow reactors: To improve heat and mass transfer, control reaction times precisely, and enhance safety when handling reactive chlorinating agents.

- Optimization of molar ratios: Using slight excess of thionyl chloride to drive the reaction to completion.

- Temperature control: Maintaining reflux temperature to maximize yield while minimizing side reactions.

- Catalyst use: Catalytic amounts of DMF improve reaction rate and yield.

- Purification: Crude acid chloride is purified by distillation under reduced pressure to obtain high purity product.

Comparative Data Table of Preparation Methods

| Step | Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Alkylation of hydroxybenzaldehyde | 4-Hydroxy-3-methoxybenzaldehyde + isopropyl bromide + K2CO3 | Acetone or DMF, reflux | High yield of 4-isopropoxy-3-methoxybenzaldehyde | Simple, selective | Requires dry conditions, base sensitive |

| Oxidation of aldehyde to acid | Potassium permanganate or chromium trioxide | Aqueous or acidic medium, controlled temperature | Effective conversion to acid | Strong oxidants, possible overoxidation | |

| Chlorination to acid chloride | Thionyl chloride + catalytic DMF | Reflux (70-80 °C), inert atmosphere | High yield, straightforward | Corrosive reagents, requires careful handling | |

| Industrial scale | Continuous flow reactor with SOCl2 | Optimized temperature, molar ratio, catalyst | Scalable, efficient, safer | Requires specialized equipment |

Research Findings and Notes

- The use of thionyl chloride remains the gold standard for acid chloride synthesis due to its efficiency and ease of removal of byproducts (SO2 and HCl gases).

- Catalytic dimethylformamide significantly enhances the chlorination rate by forming a reactive intermediate.

- Alternative chlorinating agents such as oxalyl chloride or phosphorus pentachloride are less commonly used due to cost and safety concerns.

- The preparation of the precursor aldehyde or acid is crucial; selective alkylation and controlled oxidation steps ensure high purity of the final acid chloride.

- Industrial protocols emphasize minimizing waste and improving safety, often employing continuous flow technology for better control.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-isopropoxy-3-methoxybenzoyl chloride, and how can reaction efficiency be optimized?

- Methodology : A common approach involves the acylation of the corresponding benzoic acid derivative using thionyl chloride (SOCl₂) or oxalyl chloride. The isopropoxy and methoxy substituents may influence reaction rates due to steric and electronic effects. For example, the methoxy group is electron-donating, which could deactivate the aromatic ring, necessitating higher temperatures or prolonged reaction times. Purification via fractional distillation or recrystallization (using inert solvents like hexane or ethyl acetate) is critical to isolate the product .

- Key Parameters : Monitor reaction progress using thin-layer chromatography (TLC) and confirm product identity via H/C NMR to verify substitution patterns and acyl chloride formation .

Q. How should researchers safely handle and store this compound given its reactivity?

- Safety Protocols :

- Storage : Store in airtight, moisture-resistant containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis. Ensure compatibility with glass or PTFE-lined caps to avoid corrosion .

- Handling : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Avoid contact with water, alcohols, or amines, as rapid exothermic reactions may occur .

- First Aid : For skin contact, rinse immediately with water for ≥15 minutes; for inhalation, move to fresh air and seek medical attention .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- IR Spectroscopy : Confirm the presence of the carbonyl (C=O) stretch (~1770–1810 cm⁻¹) and acyl chloride (C-Cl) bands (~600–800 cm⁻¹).

- NMR : Use H NMR to identify methoxy (δ ~3.8–4.0 ppm) and isopropoxy (δ ~1.2–1.4 ppm for CH₃; δ ~4.5–5.0 ppm for OCH) groups. C NMR will show the carbonyl carbon at ~165–175 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular ion peaks and fragmentation patterns, though NIST databases may lack direct entries for this compound .

Advanced Research Questions

Q. How do electronic effects of the isopropoxy and methoxy substituents influence the reactivity of this compound in nucleophilic acyl substitution?

- Mechanistic Insights :

- The methoxy group at the 3-position is ortho/para-directing but deactivating, potentially slowing electrophilic substitution. The isopropoxy group at the 4-position introduces steric hindrance, which may reduce reaction rates with bulky nucleophiles (e.g., tertiary amines).

- Experimental Design : Compare reaction kinetics with analogous compounds (e.g., 4-methoxybenzoyl chloride) under identical conditions. Use Hammett plots to correlate substituent effects with reaction rates .

Q. What strategies mitigate hydrolysis of this compound during prolonged storage or in aqueous reaction media?

- Stability Studies :

- Conduct accelerated degradation studies under varying humidity (10–90% RH) and temperature (25–60°C). Monitor hydrolysis via IR or H NMR for benzoic acid formation.

- Solutions : Add molecular sieves (3Å) to storage containers or use aprotic solvents (e.g., dichloromethane) during reactions to minimize water exposure .

Q. How can researchers resolve contradictions in reported reaction yields for amide synthesis using this compound?

- Data Analysis Framework :

- Variable Screening : Evaluate solvent polarity (e.g., DMF vs. THF), base strength (e.g., pyridine vs. triethylamine), and stoichiometric ratios.

- Reproducibility : Replicate studies under inert atmospheres to exclude moisture/O₂ interference. Cross-validate yields via gravimetric analysis and LC-MS .

Q. What role does this compound play in synthesizing complex heterocycles, and how can regioselectivity be controlled?

- Application in Organic Synthesis :

- The compound serves as an acylating agent for synthesizing esters, amides, or ketones. For example, coupling with amino alcohols could yield oxazoline derivatives.

- Regioselectivity : Use directing groups (e.g., nitro) or catalysts (e.g., Lewis acids) to favor specific substitution patterns. Computational modeling (DFT) may predict reactive sites .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.